Tert-butyl [1-(tetrahydrofuran-2-ylmethyl)piperidin-4-yl]carbamate
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Overview
Description
Tert-butyl [1-(tetrahydrofuran-2-ylmethyl)piperidin-4-yl]carbamate is a chemical compound with a complex structure that includes a piperidine ring, a tetrahydrofuran ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1-(tetrahydrofuran-2-ylmethyl)piperidin-4-yl]carbamate typically involves multiple steps. One common method includes the reaction of piperidine with tetrahydrofuran-2-carboxylic acid, followed by the introduction of a tert-butyl carbamate group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [1-(tetrahydrofuran-2-ylmethyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Tert-butyl [1-(tetrahydrofuran-2-ylmethyl)piperidin-4-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which tert-butyl [1-(tetrahydrofuran-2-ylmethyl)piperidin-4-yl]carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl methyl(piperidin-4-yl)carbamate
- Tert-butyl (1-(thiazol-2-yl)piperidin-4-yl)carbamate
- (S)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate
Uniqueness
This structural uniqueness makes it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
tert-butyl N-[1-(oxolan-2-ylmethyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-12-6-8-17(9-7-12)11-13-5-4-10-19-13/h12-13H,4-11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWICHHGQKRFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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